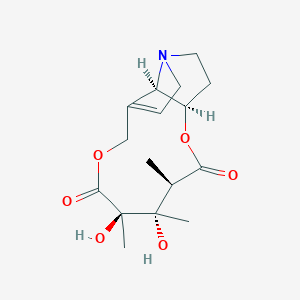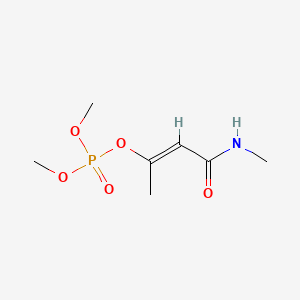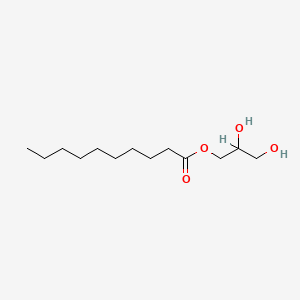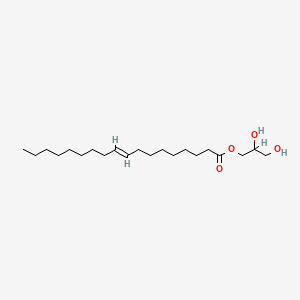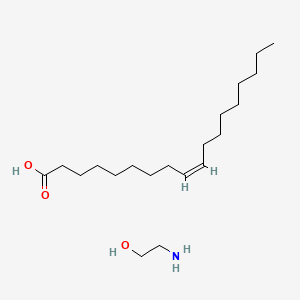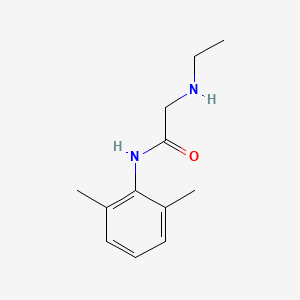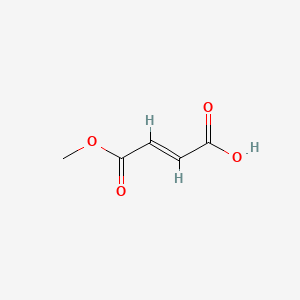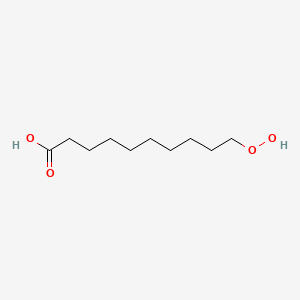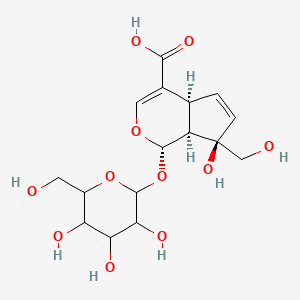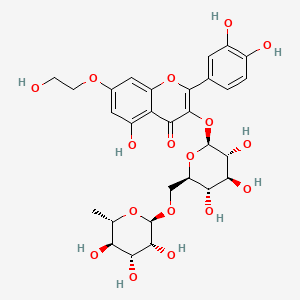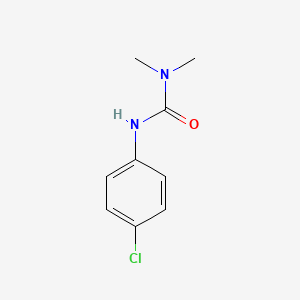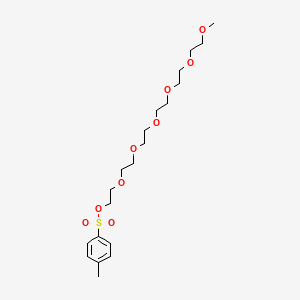
间甲基聚乙二醇-7-甲苯磺酸酯 (m-PEG7-Tos)
描述
The hydrophilic PEG spacer increases solubility in aqueous media, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions . This compound is widely used in various scientific research applications due to its unique properties.
科学研究应用
m-PEG7-Tos has a wide range of applications in scientific research, including:
Drug Delivery Systems: Used as a linker in the synthesis of drug conjugates and prodrugs to improve solubility and bioavailability.
Surface Modification: Employed in the modification of surfaces to enhance biocompatibility and reduce non-specific binding in biomedical devices.
Biomaterial Synthesis: Utilized in the synthesis of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
PROTACs (Proteolysis Targeting Chimeras): Acts as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins via the ubiquitin-proteasome system
作用机制
Target of Action
m-PEG7-Tos is a PEG-based PROTAC linker . The primary targets of m-PEG7-Tos are the E3 ubiquitin ligase and the target protein . The E3 ubiquitin ligase is an enzyme that catalyzes the transfer of ubiquitin to a substrate protein, marking it for degradation. The target protein is the specific protein that the PROTAC molecule is designed to degrade .
Mode of Action
m-PEG7-Tos, as a PROTAC linker, connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the PROTAC molecule to form a ternary complex with the E3 ligase and the target protein. The formation of this complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of m-PEG7-Tos is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. The ubiquitin-proteasome system selectively degrades proteins that have been marked with ubiquitin, a small protein that acts as a “tag” for degradation .
Pharmacokinetics
As a peg-based compound, m-peg7-tos is expected to have good solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of m-PEG7-Tos is the selective degradation of target proteins . By forming a ternary complex with the E3 ligase and the target protein, m-PEG7-Tos facilitates the ubiquitination and subsequent degradation of the target protein .
Action Environment
The action of m-PEG7-Tos, like other PROTACs, takes place intracellularly, leveraging the cell’s own ubiquitin-proteasome system . The efficacy and stability of m-PEG7-Tos could potentially be influenced by various environmental factors within the cell, such as the presence and activity of the E3 ligase and the proteasome, the concentration of the target protein, and other cellular conditions.
生化分析
Biochemical Properties
m-PEG7-Tos plays a crucial role in biochemical reactions as a linker in PROTAC synthesis. It interacts with various enzymes, proteins, and other biomolecules to facilitate the targeted degradation of specific proteins. The compound contains a tosyl group, which is a good leaving group for nucleophilic substitution reactions, making it an effective linker in the formation of PROTACs . m-PEG7-Tos interacts with E3 ubiquitin ligases and target proteins, forming a ternary complex that brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Cellular Effects
m-PEG7-Tos influences various cellular processes by enabling the selective degradation of target proteins. This degradation can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. m-PEG7-Tos, as part of a PROTAC molecule, can modulate cell function by altering the levels of specific proteins involved in critical cellular pathways .
Molecular Mechanism
The molecular mechanism of action of m-PEG7-Tos involves its role as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This complex formation is driven by the binding interactions between the ligands attached to m-PEG7-Tos and their respective targets. Once the complex is formed, the target protein is ubiquitinated and subsequently degraded by the proteasome. This process effectively reduces the levels of the target protein, thereby exerting its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-PEG7-Tos can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that m-PEG7-Tos is stable under recommended storage conditions, but its activity may decrease over extended periods or under suboptimal conditions . Long-term exposure to m-PEG7-Tos in in vitro or in vivo studies can lead to sustained degradation of target proteins, resulting in prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of m-PEG7-Tos in animal models vary with different dosages. At lower doses, the compound can effectively induce the degradation of target proteins without causing significant toxicity. At higher doses, m-PEG7-Tos may exhibit toxic or adverse effects, including off-target protein degradation and potential cytotoxicity . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
m-PEG7-Tos is involved in metabolic pathways related to the ubiquitin-proteasome system. The compound interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins. These interactions can affect metabolic flux and metabolite levels within the cell. By modulating the levels of specific proteins, m-PEG7-Tos can influence various metabolic pathways and cellular processes .
Transport and Distribution
The transport and distribution of m-PEG7-Tos within cells and tissues are influenced by its hydrophilic PEG spacer, which enhances its solubility in aqueous media. The compound can be transported across cell membranes and distributed within different cellular compartments. m-PEG7-Tos may interact with transporters or binding proteins that facilitate its localization and accumulation in specific tissues .
Subcellular Localization
m-PEG7-Tos is localized within specific subcellular compartments, where it exerts its activity as part of a PROTAC molecule. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. This subcellular localization is crucial for its function in facilitating the degradation of target proteins and modulating cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of m-PEG7-Tos typically involves the reaction of methoxy-polyethylene glycol-7-ol (m-PEG7-OH) with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine . The reaction proceeds as follows:
- Dissolve m-PEG7-OH in an appropriate solvent, such as dichloromethane or tetrahydrofuran.
- Add tosyl chloride and the base to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The product is purified by column chromatography or recrystallization to obtain pure m-PEG7-Tos.
Industrial Production Methods
Industrial production of m-PEG7-Tos follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, automated equipment, and stringent quality control measures to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
m-PEG7-Tos primarily undergoes nucleophilic substitution reactions due to the presence of the tosyl group, which is a good leaving group . Common nucleophiles that react with m-PEG7-Tos include thiols, amines, and alkoxides.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, alkoxides
Solvents: Dichloromethane, tetrahydrofuran, dimethyl sulfoxide
Bases: Triethylamine, pyridine
Conditions: Room temperature to slightly elevated temperatures, inert atmosphere (e.g., nitrogen or argon)
Major Products Formed
The major products formed from the nucleophilic substitution reactions of m-PEG7-Tos depend on the nucleophile used. For example:
- Reaction with thiols forms thioether derivatives.
- Reaction with amines forms amine derivatives.
- Reaction with alkoxides forms ether derivatives .
相似化合物的比较
Similar Compounds
m-PEG7-Azide: Contains an azide group instead of a tosyl group, used for click chemistry reactions.
m-PEG7-Amine: Contains an amine group, used for amide bond formation.
m-PEG7-Bromide: Contains a bromide group, used for nucleophilic substitution reactions
Uniqueness of m-PEG7-Tos
m-PEG7-Tos is unique due to its tosyl group, which is an excellent leaving group for nucleophilic substitution reactions. This property makes it highly versatile and useful in various synthetic applications, particularly in the synthesis of drug conjugates and PROTACs .
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O9S/c1-19-3-5-20(6-4-19)30(21,22)29-18-17-28-16-15-27-14-13-26-12-11-25-10-9-24-8-7-23-2/h3-6H,7-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULJXDNZSJIPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


